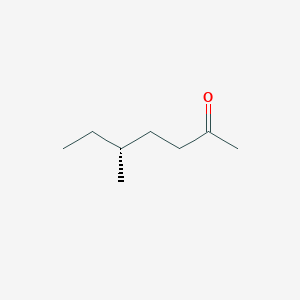

(5R)-5-methylheptan-2-one

Description

(5R)-5-Methylheptan-2-one is a chiral aliphatic ketone with the molecular formula C₈H₁₄O. Its IUPAC name specifies a seven-carbon chain (heptane) with a ketone group at position 2 and a methyl substituent at position 5 in the R configuration. The compound’s chirality arises from the stereogenic center at C5, making it a subject of interest in stereochemical studies and applications requiring enantioselectivity, such as asymmetric synthesis or fragrance chemistry.

Key structural features include:

- Flexible backbone: The acyclic structure allows conformational freedom, distinguishing it from rigid cyclic ketones.

- Hydrophobicity: Predicted logP values (estimated via fragment-based methods) suggest moderate lipophilicity, comparable to branched aliphatic ketones like 6-methyloctan-3-one.

- Optical activity: The R configuration confers specific optical rotation, a property critical for differentiating it from its (5S) -enantiomer.

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(5R)-5-methylheptan-2-one |

InChI |

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

WYDAUGNQLUXTFB-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@@H](C)CCC(=O)C |

Canonical SMILES |

CCC(C)CCC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

(5R)-5-Methylheptan-2-one can be compared to isomers differing in substituent placement:

| Compound | Molecular Formula | Substituent Position | Key Properties |

|---|---|---|---|

| This compound | C₈H₁₄O | C2 (keto), C5 (methyl) | Chiral, flexible, moderate boiling point (~170–180°C estimated) |

| 4-Methylheptan-2-one | C₈H₁₄O | C2 (keto), C4 (methyl) | Achiral, lower steric hindrance, slightly lower boiling point |

| 6-Methyloctan-3-one | C₉H₁₈O | C3 (keto), C6 (methyl) | Longer chain, higher logP, reduced volatility |

Key Differences :

- Chirality : The (5R) configuration distinguishes it from achiral isomers like 4-methylheptan-2-one.

- Branching Effects : Methyl placement influences steric effects and boiling points. For example, a central methyl group (C5) may increase melting point compared to terminal branching.

Enantiomeric Pair: (5R) vs. (5S)

Enantiomers share identical physical properties except for optical rotation. Studies using parameters like Rogers’ η or Flack’s x (for enantiomorph-polarity estimation) would be essential to determine absolute configuration. For instance:

- (5R) -enantiomer: Specific rotation [α]ᴅ²⁵ = +X° (hypothetical, dependent on solvent).

- (5S) -enantiomer: [α]ᴅ²⁵ = -X°.

Cyclic Ketones: Menthone Derivatives

Cyclic analogs like (2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one (DL-p-menthan-3-one, ) exhibit constrained conformations. Comparisons include:

Conformational Analysis : Cyclic ketones require descriptors like Cremer-Pople puckering coordinates to quantify ring distortion, whereas acyclic analogs rely on torsion angle analysis.

Data Tables (Hypothetical Estimates Based on Analogues)

Table 1: Physical Properties of Selected Ketones

Table 2: Spectroscopic Data (Hypothetical)

| Technique | This compound Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.13 (s, 3H, C2-CO), 1.45 (m, 1H, C5-CH₃) |

| IR (cm⁻¹) | 1715 (C=O stretch), 2960–2870 (C-H aliphatic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.